Cas no 35250-74-9 (2-(ethylsulfanyl)methylpyridine)
2-(ethylsulfanyl)methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 2-[(ethylthio)methyl]-
- 2-(ethylsulfanylmethyl)pyridine
- 2-(ethylsulfanyl)methylpyridine
- SCHEMBL11329150
- 35250-74-9
- DTXSID10454550
- EN300-1688920
- Z1607601848
- 2-[(ETHYLSULFANYL)METHYL]PYRIDINE
- AKOS033461300
-
- Inchi: 1S/C8H11NS/c1-2-10-7-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3
- InChI Key: DVEPQWYESXJIBN-UHFFFAOYSA-N
- SMILES: S(CC)CC1C=CC=CN=1
Computed Properties
- Exact Mass: 153.06133
- Monoisotopic Mass: 153.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 85.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.2Ų
Experimental Properties
- PSA: 12.89
2-(ethylsulfanyl)methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM412267-1g |
Pyridine, 2-[(ethylthio)methyl]- |
35250-74-9 | 95%+ | 1g |
$1011 | 2022-06-11 | |
| Enamine | EN300-1688920-0.05g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 0.05g |
$197.0 | 2023-09-20 | |
| Enamine | EN300-1688920-0.1g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 0.1g |
$293.0 | 2023-09-20 | |
| Enamine | EN300-1688920-0.25g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 0.25g |
$418.0 | 2023-09-20 | |
| Enamine | EN300-1688920-0.5g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 0.5g |
$656.0 | 2023-09-20 | |
| Enamine | EN300-1688920-1.0g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 1.0g |
$842.0 | 2023-07-06 | |
| Enamine | EN300-1688920-2.5g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 2.5g |
$1650.0 | 2023-09-20 | |
| Enamine | EN300-1688920-5.0g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 5.0g |
$2443.0 | 2023-07-06 | |
| Enamine | EN300-1688920-10.0g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 10.0g |
$3622.0 | 2023-07-06 | |
| Enamine | EN300-1688920-1g |
2-[(ethylsulfanyl)methyl]pyridine |
35250-74-9 | 95% | 1g |
$842.0 | 2023-09-20 |
2-(ethylsulfanyl)methylpyridine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-(ethylsulfanyl)methylpyridine
Introduction to 2-(ethylsulfanyl)methylpyridine (CAS No. 35250-74-9)
2-(ethylsulfanyl)methylpyridine, identified by its Chemical Abstracts Service (CAS) number 35250-74-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with an ethylsulfanyl (thioether) group at the 2-position, making it a versatile intermediate in the synthesis of various biologically active molecules. The unique structural attributes of this compound have garnered attention in recent years due to its potential applications in drug discovery and material science.
The molecular structure of 2-(ethylsulfanyl)methylpyridine consists of a six-membered aromatic ring containing nitrogen, which is a defining characteristic of pyridine derivatives. The presence of the ethylsulfanyl group introduces both sulfur and carbon atoms into the molecule, enhancing its reactivity and functionalization possibilities. This dual functionality has made it a valuable building block in medicinal chemistry, particularly for designing molecules that interact with biological targets.
In recent years, the pharmaceutical industry has shown increasing interest in pyridine-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that pyridine derivatives can exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory responses. Among these, 2-(ethylsulfanyl)methylpyridine has been explored for its potential role in developing novel therapeutic agents. Its ability to serve as a scaffold for further chemical modifications allows researchers to fine-tune its pharmacological properties, making it a promising candidate for drug development.
One of the most compelling aspects of 2-(ethylsulfanyl)methylpyridine is its utility in synthesizing complex molecules that mimic natural bioactive compounds. The thioether group at the 2-position provides a site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, or carboxylic acids. This flexibility has been leveraged in the design of small-molecule inhibitors targeting specific enzymes involved in diseases like cancer and neurodegenerative disorders.
Recent advancements in computational chemistry have further enhanced the understanding of how 2-(ethylsulfanyl)methylpyridine interacts with biological systems. Molecular docking studies have revealed that this compound can bind to protein targets with high affinity, suggesting its potential as a lead compound for drug development. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which are crucial for optimizing its pharmacokinetic properties.
The synthesis of 2-(ethylsulfanyl)methylpyridine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines or cross-coupling reactions involving organometallic reagents. The choice of synthetic methodology depends on factors such as yield, purity, and scalability, which are critical considerations in industrial-scale production.
In addition to its pharmaceutical applications, 2-(ethylsulfanyl)methylpyridine has found utility in material science. Its ability to form coordination complexes with metal ions has led to research into its applications as a ligand in catalysis and as a component in functional materials such as organic semiconductors. The thioether group's chelating properties make it an effective ligand for metal-organic frameworks (MOFs), which have applications ranging from gas storage to separation technologies.
The safety profile of 2-(ethylsulfanyl)methylpyridine is another important consideration in its handling and application. While not classified as hazardous under standard conditions, proper laboratory protocols should be followed to ensure safe handling. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and avoiding exposure to open flames or strong oxidizing agents.
Future research directions for 2-(ethylsulfanyl)methylpyridine include exploring its role in developing next-generation therapeutics and advanced materials. Innovations in synthetic methodologies may lead to more efficient production processes, while computational studies could uncover new ways to enhance its biological activity. Collaborative efforts between academia and industry are essential to translate these findings into practical applications that benefit society.
In conclusion, 2-(ethylsulfanyl)methylpyridine (CAS No. 35250-74-9) is a multifaceted compound with significant potential in pharmaceutical research and material science. Its unique structural features and reactivity make it a valuable tool for designing novel drugs and functional materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific and technological innovation.
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